molecular formula C16H16FN3O3S B2625138 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide CAS No. 2034543-85-4

2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide

Cat. No.: B2625138
CAS No.: 2034543-85-4
M. Wt: 349.38
InChI Key: FANZGUBJGZKGHB-UHFFFAOYSA-N
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Description

2-(6-Fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide is a high-purity chemical compound offered for research and development purposes. This molecule features a benzothiadiazole 2,2-dioxide core structure, a motif present in various pharmacologically active compounds . The structure is characterized by a sulfondiimide group and is functionalized with a 6-fluoro substituent and a 3-methyl group on the heterocyclic scaffold, which is further linked to an N-(o-tolyl)acetamide group. This specific structural combination suggests potential for investigation in several scientific areas, including medicinal chemistry and drug discovery. Researchers may explore its utility as a key synthetic intermediate or as a candidate for screening against biological targets. The presence of the acetamide linkage and the o-tolyl group makes it a molecule of interest for structure-activity relationship (SAR) studies. This product is strictly for research applications and is not intended for diagnostic, therapeutic, or any human use. Researchers can rely on the consistent quality and detailed characterization (including NMR and MS data) provided with this compound to advance their investigative work.

Properties

IUPAC Name

2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O3S/c1-11-5-3-4-6-13(11)18-16(21)10-20-15-9-12(17)7-8-14(15)19(2)24(20,22)23/h3-9H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FANZGUBJGZKGHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Types of Reactions It Undergoes:

  • Oxidation: This compound can undergo oxidative transformations, potentially altering the functional groups on the benzothiadiazole core.

  • Reduction: Reduction reactions may modify the thiadiazole ring or influence the acetamide side chain.

  • Substitution: Substitution reactions can occur at the fluorine or methyl positions, often in the presence of suitable nucleophiles or electrophiles.

Common Reagents and Conditions Used:

  • Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

  • Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: Catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed From These Reactions:

  • Oxidation products might include various sulfone derivatives.

  • Reduction products could result in the formation of amines or reduced benzothiadiazole derivatives.

  • Substitution could yield a variety of functionalized benzothiadiazole analogs.

Scientific Research Applications

In Chemistry: 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide is used as a precursor for synthesizing more complex organic molecules. Its unique structure aids in studying reaction mechanisms and developing new synthetic methodologies.

In Biology: It serves as a probe in biological assays due to its fluorescent properties. It's also studied for potential activity against various biological targets, including enzymes and receptors.

In Medicine: This compound is explored for therapeutic applications, particularly in designing drugs targeting specific pathways. Its structural analogs are tested for anti-inflammatory, anticancer, and antimicrobial activities.

In Industry: Utilized in the development of new materials, including polymers and organic electronic components. Its stability and reactivity make it suitable for various industrial applications, including coatings and adhesives.

Mechanism of Action

The mechanism by which 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide exerts its effects depends on its application. In biological contexts, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. Its fluorinated benzothiadiazole core plays a crucial role in binding interactions, and its acetamide side chain may influence the compound's specificity and potency. Pathways involved can include oxidative stress responses, cell signaling cascades, and metabolic processes.

Comparison with Similar Compounds

Table 1: Structural Features of Analogous Compounds

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound Benzo[c][1,2,5]thiadiazole-2,2-dioxide 6-Fluoro, 3-methyl, N-(o-tolyl)acetamide Sulfone, fluoro, acetamide
CID44968084: 2-(3-Oxobenzo[d]isothiazol-2(3H)-yl)-N-(o-tolyl)acetamide Benzo[d]isothiazol-3-one N-(o-tolyl)acetamide Ketone (C=O), acetamide
4j: (E)-2-(4-Oxoimidazolidin-2-ylidene)-N-(o-tolyl)acetamide Imidazolidin-4-one N-(o-tolyl)acetamide, exocyclic double bond Imidazolidinone, acetamide
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-phenylureido)-1,3,4-thiadiazol-2-ylthio)acetamide Benzo[d]thiazole 6-Nitro, thiadiazole-thioacetamide, phenylurea Thioether, urea, nitro
V9: 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide Quinazolin-4-one 2-Phenyl, ethylamino-acetamide Quinazolinone, secondary amine

Key Observations :

  • The target compound’s sulfone group enhances electrophilicity compared to ketone or thioether analogs (e.g., CID44968084 or compounds in ).
  • Heterocyclic variations (e.g., imidazolidinone in 4j vs. quinazolinone in V9 ) influence solubility and hydrogen-bonding capacity.

Key Observations :

  • Low yields (e.g., 5% for CID44968084 ) highlight challenges in alkylating sterically hindered heterocycles.
  • Higher yields for 4j suggest efficient cyclocondensation strategies for imidazolidinone systems.
  • Thiol-alkylation (as in ) offers moderate yields but requires optimization for electron-deficient cores.

Key Observations :

  • Benzo[d]thiazole derivatives in show potent VEGFR-2 inhibition, suggesting the target compound’s sulfone group may enhance binding to similar kinase active sites.
  • The o-tolyl group in CID44968084 and 4j could mimic phenyl/pharmacophore motifs in kinase inhibitors (e.g., sunitinib).
  • Lack of direct activity data for the target compound underscores the need for targeted assays.

Biological Activity

The compound 2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)-N-(o-tolyl)acetamide , with CAS number 2034543-85-4 , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C16H16FN3O3SC_{16}H_{16}FN_{3}O_{3}S, with a molecular weight of 349.4 g/mol . Its structure includes a fluorinated benzo[c][1,2,5]thiadiazole moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₆H₁₆FN₃O₃S
Molecular Weight349.4 g/mol
CAS Number2034543-85-4

Antimicrobial Properties

Research indicates that derivatives of thiadiazole compounds exhibit broad-spectrum antimicrobial activity. In vitro studies have shown that compounds similar to the target molecule possess significant antibacterial and antifungal effects. For instance, derivatives have been tested against various strains of bacteria and fungi, demonstrating varying degrees of efficacy with minimal inhibitory concentrations (MIC) often below 50 µg/mL .

Cytotoxicity and Anticancer Activity

The compound's structural features suggest potential anticancer properties. In studies assessing cytotoxicity against tumorigenic cell lines, certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. For example, compounds derived from similar structures have shown IC₅₀ values in the range of 28 to 290 ng/mL against various cancer cell lines . The selective nature of these compounds indicates their potential as targeted cancer therapies.

Preliminary investigations into the mechanism of action reveal that such compounds may inhibit specific enzymatic pathways or protein interactions critical for tumor growth. For instance, some derivatives have been identified as inhibitors of the interaction between amyloid beta peptide and associated proteins implicated in Alzheimer's disease .

Case Studies

  • Antimicrobial Testing : A study on related thiadiazole derivatives showed effective inhibition against gram-positive bacteria with MIC values ranging from 10 to 50 µg/mL. This suggests that the presence of the fluorinated group enhances antimicrobial potency .
  • Cytotoxicity Assessment : In vitro tests on human cancer cell lines (e.g., MDA-MB-231 for breast cancer) revealed that certain derivatives exhibited significant cytotoxic effects at low concentrations, indicating potential for therapeutic development.

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